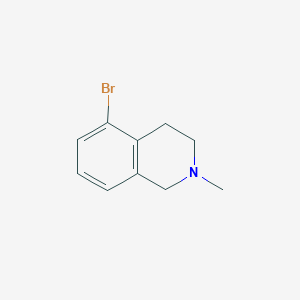

5-Bromo-2-methyl-3,4-dihydro-1H-isoquinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-methyl-3,4-dihydro-1H-isoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN/c1-12-6-5-9-8(7-12)3-2-4-10(9)11/h2-4H,5-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEJKVWQQIKRFRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C(C1)C=CC=C2Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127693-22-5 | |

| Record name | 5-bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Bromo-2-methyl-3,4-dihydro-1H-isoquinoline CAS number and physical constants

[1][2][3]

Part 1: Identity & Physicochemical Profile[1]

Compound Overview: This molecule belongs to the tetrahydroisoquinoline (THIQ) class, a "privileged scaffold" in medicinal chemistry due to its ability to mimic phenylalanine and biogenic amines (dopamine, epinephrine). The bromine atom at the C5 position serves as a versatile handle for cross-coupling reactions (Suzuki, Buchwald-Hartwig), allowing for the rapid expansion of the core into complex tricyclic systems or biaryl ligands.

Core Identifiers

| Parameter | Value |

| Chemical Name | 5-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline |

| Synonyms | This compound; 5-Bromo-N-methyl-tetrahydroisoquinoline |

| CAS Number | 127693-22-5 (Free Base) |

| Molecular Formula | C₁₀H₁₂BrN |

| Molecular Weight | 226.11 g/mol |

| SMILES | CN1CCC2=C(C1)C=CC=C2Br |

| InChIKey | VPKHWEFDYAMWOS-UHFFFAOYSA-N |

Physical Constants & Properties

Note: Experimental values for this specific intermediate are often proprietary. Values below represent high-confidence predicted data based on structural analogs (SAR).

| Property | Value / Range | Condition |

| Physical State | Viscous Oil or Low-Melting Solid | Ambient Temp |

| Boiling Point (Pred.) | 285°C - 290°C | 760 mmHg |

| Density (Pred.) | 1.35 ± 0.06 g/cm³ | 20°C |

| pKa (Base) | 8.6 - 9.0 | Tertiary Amine |

| LogP | 2.4 - 2.6 | Octanol/Water |

| Solubility | Soluble in DCM, MeOH, DMSO; Sparingly soluble in water | Neutral pH |

Part 2: Synthetic Pathways & Causality[1]

The synthesis of 5-bromo-2-methyl-THIQ is rarely performed by direct bromination of the N-methyl-THIQ core due to poor regioselectivity (yielding a mixture of 5-, 7-, and 8-bromo isomers).[1] The authoritative route prioritizes regiocontrol by starting with the pre-functionalized 5-bromoisoquinoline.[1]

Reaction Flowchart (Graphviz)

Figure 1: Regioselective synthesis pathway ensuring the bromine remains at the C5 position.

Mechanistic Insight[7]

-

Reduction (Step 1): 5-Bromoisoquinoline is reduced to the tetrahydro- form.[1] Sodium borohydride (

) in acetic acid is preferred over catalytic hydrogenation ( -

N-Methylation (Step 2): The Eschweiler-Clarke reaction (Formaldehyde + Formic Acid) is the industry standard here.[1] It avoids quaternary salt formation (over-alkylation) which is common when using methyl iodide (

).

Part 3: Experimental Protocols

Protocol A: Reduction of 5-Bromoisoquinoline

Objective: Isolate the secondary amine precursor.[1]

-

Dissolution: Dissolve 5-bromoisoquinoline (10.0 mmol) in glacial acetic acid (20 mL) under a nitrogen atmosphere.

-

Addition: Cool to 15°C. Add sodium borohydride (

, 20.0 mmol) portion-wise over 30 minutes. Caution: Exothermic hydrogen gas evolution.[1] -

Reaction: Stir at room temperature for 3 hours. Monitor by TLC (System: DCM/MeOH 95:5).

-

Quench: Basify carefully with 20% NaOH solution to pH > 10.

-

Extraction: Extract with Dichloromethane (3 x 30 mL). Wash combined organics with brine.

-

Purification: Dry over

, filter, and concentrate. The crude oil (5-bromo-1,2,3,4-tetrahydroisoquinoline, CAS 81237-69-6) is usually sufficiently pure (>95%) for the next step.[1]

Protocol B: Eschweiler-Clarke N-Methylation

Objective: Convert secondary amine to the target N-methyl tertiary amine.[1]

-

Mixing: To the crude amine from Protocol A (approx. 9.5 mmol), add Formic acid (98%, 5 mL) and Formaldehyde (37% aq. solution, 5 mL).

-

Reflux: Heat the mixture to reflux (100°C) for 4–6 hours.

evolution indicates reaction progress. -

Work-up: Cool to room temperature. Pour into ice water (50 mL).

-

Basification: Basify with solid

or NaOH pellets until pH 12. -

Isolation: Extract with Ethyl Acetate (3 x 40 mL).

-

Salt Formation (Optional): To store the product long-term, dissolve the free base in diethyl ether and add 2M HCl in ether to precipitate the hydrochloride salt , which is a stable, white solid.

Part 4: Applications in Drug Discovery[1][8]

The 5-bromo-2-methyl-THIQ core is a "molecular lego" block.[1] The nitrogen atom modulates solubility and receptor affinity (specifically pKa for physiological pH), while the bromine atom allows for the attachment of aryl groups to probe hydrophobic pockets in GPCRs.

Structural Activity Relationship (SAR) Workflow

Figure 2: Divergent synthesis strategies utilizing the C5-Bromine handle to access multiple therapeutic classes.[1]

Key Therapeutic Areas:

-

Dopamine Receptors: The N-methyl-THIQ motif is embedded in numerous dopamine antagonists (e.g., ecopipam analogs).[1] The 5-position substitution often dictates selectivity between D1 and D2 subtypes.[1]

-

Sigma Receptors: 5-substituted THIQs show high affinity for Sigma-1 receptors, relevant in neuroprotection and pain management.[1]

References

-

Namiki Shoji Co., Ltd. (2019). Building Blocks Catalogue: 5-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline (CAS 127693-22-5).[1][2] Retrieved from [Link]

-

Yokoyama, A., et al. (1999).[3] "Superacid-Catalyzed Pictet-Spengler Reaction." Journal of Organic Chemistry, 64(2), 611-617. (Context for THIQ synthesis).

-

PubChem. (n.d.). Compound Summary: 5-Bromo-1,2,3,4-tetrahydroisoquinoline (Parent Amine).[1][4] Retrieved from [Link]

Sources

- 1. 885268-57-5|2-(5-Bromo-1,2,3,4-tetrahydroisoquinolin-4-yl)ethanol|BLD Pharm [bldpharm.com]

- 2. 1781102-55-3|8-Bromo-4-methyl-1,2,3,4-tetrahydroisoquinoline|BLD Pharm [bldpharm.com]

- 3. Tetrahydroisoquinoline synthesis [organic-chemistry.org]

- 4. ISOQUINOLINE, 5-BROMO-1,2,3,4-TETRAHYDRO-, HYDROCHLORIDE(923591-51-9) 1H NMR spectrum [chemicalbook.com]

The Strategic Advantage of the 5-Bromo-2-methyl-3,4-dihydro-1H-isoquinoline Scaffold in Modern Drug Discovery

A Senior Application Scientist's Guide to a Privileged Core

Abstract

The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of natural products and clinically significant therapeutic agents.[1][2][3] This in-depth technical guide focuses on a particularly strategic derivative: 5-Bromo-2-methyl-3,4-dihydro-1H-isoquinoline. We will dissect the unique chemical attributes of this scaffold, detailing its synthesis and, most critically, its role as a versatile starting point for the development of novel therapeutics. This guide will provide researchers, scientists, and drug development professionals with a comprehensive understanding of the scaffold's potential, supported by detailed experimental protocols, structure-activity relationship (SAR) insights, and a vision for future applications.

Introduction: Why This Specific Scaffold?

The power of a scaffold in drug discovery lies in its ability to present a defined three-dimensional arrangement of functional groups to biological targets while offering chemically accessible points for modification. The THIQ framework excels in this regard.[4] The introduction of specific substituents at defined positions elevates a simple core to a strategic tool. The this compound scaffold offers a triad of crucial features:

-

The Tetrahydroisoquinoline Core: This rigid bicyclic system mimics the structures of many endogenous ligands and natural alkaloids, predisposing it to interact with a wide range of biological targets, from G-protein coupled receptors (GPCRs) to enzymes.[5][6]

-

The 5-Bromo Group: This is the scaffold's primary strategic asset. The bromine atom serves as a versatile synthetic handle, enabling a vast array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira).[1][7] This allows for the systematic and efficient introduction of diverse aryl, heteroaryl, and alkyl groups, facilitating rapid library synthesis and optimization of target affinity and selectivity. Furthermore, halogen substitution can significantly modulate the electronic properties and metabolic stability of the molecule.[8]

-

The N-Methyl Group: The methyl group on the nitrogen atom (N2 position) serves several purposes. It enhances the basicity of the nitrogen compared to its secondary amine counterpart, influences the molecule's lipophilicity and membrane permeability, and can play a direct role in binding interactions, for instance, by occupying a specific hydrophobic pocket within a receptor.[9]

This unique combination of a proven core, a strategic functionalization point, and a key modulating group makes this compound an exceptionally valuable starting material for generating diverse and potent drug candidates.

Synthesis of the Core Scaffold

The construction of the this compound scaffold can be achieved through a multi-step synthetic sequence. The most common and reliable approaches involve the initial construction of the brominated THIQ core, followed by N-methylation. The Pictet-Spengler and Bischler-Napieralski reactions are foundational methods for synthesizing the THIQ ring system.[2][10]

Protocol 1: Synthesis via Bischler-Napieralski Reaction and Subsequent N-methylation

This protocol outlines a robust pathway starting from 2-(3-bromophenyl)ethan-1-amine. The causality behind this choice is the commercial availability of the starting material and the high-yielding nature of the subsequent cyclization and reduction steps.

Step-by-Step Methodology:

-

Amide Formation:

-

To a solution of 2-(3-bromophenyl)ethan-1-amine (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (1.2 eq).

-

Slowly add acetyl chloride (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-(2-(3-bromophenyl)ethyl)acetamide.

-

-

Cyclization (Bischler-Napieralski):

-

Dissolve the N-(2-(3-bromophenyl)ethyl)acetamide (1.0 eq) in anhydrous toluene.

-

Add phosphorus pentoxide (P₂O₅, 2.0 eq) or phosphorus oxychloride (POCl₃, 3.0 eq) portion-wise. Rationale: These are powerful dehydrating agents that promote the electrophilic cyclization onto the electron-rich benzene ring.

-

Reflux the mixture for 3-5 hours until TLC indicates the consumption of the starting material.

-

Cool the reaction to room temperature and carefully quench by pouring it onto crushed ice.

-

Basify the aqueous layer with concentrated NaOH or NH₄OH solution until pH > 10.

-

Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield 5-bromo-1-methyl-3,4-dihydroisoquinoline.

-

-

Reduction to Tetrahydroisoquinoline:

-

Dissolve the 5-bromo-1-methyl-3,4-dihydroisoquinoline (1.0 eq) in methanol.

-

Cool the solution to 0 °C and add sodium borohydride (NaBH₄, 1.5 eq) portion-wise. Rationale: NaBH₄ is a mild and selective reducing agent for the imine functionality, minimizing side reactions.

-

Stir the reaction at room temperature for 2-4 hours.

-

Remove the methanol under reduced pressure. Add water and extract the product with DCM (3x).

-

Dry the combined organic layers over Na₂SO₄ and concentrate to yield 5-bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline.

-

-

N-methylation (if starting from the non-N-methylated analog):

-

If the synthesis started with a non-methylated amine, N-methylation is performed here. Dissolve 5-bromo-1,2,3,4-tetrahydroisoquinoline (1.0 eq) in methanol.

-

Add aqueous formaldehyde (37%, 1.5 eq).

-

Add sodium cyanoborohydride (NaBH₃CN, 1.2 eq). Rationale: This is a reductive amination. NaBH₃CN is selective for the iminium ion intermediate and can be used in protic solvents.

-

Stir at room temperature overnight.

-

Concentrate the solvent, add water, and extract with ethyl acetate.

-

Purify via column chromatography to yield the final product, this compound.

-

The Scaffold in Action: Applications in Medicinal Chemistry

The true value of the this compound scaffold is realized through its derivatization. The C5-bromo position is the primary site for diversification using palladium-catalyzed cross-coupling chemistry.

Workflow: Scaffold Derivatization via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a highly robust and functional-group-tolerant method for forming C-C bonds between the C5 position of the scaffold and a wide variety of aryl or heteroaryl boronic acids.[7][11]

Sources

- 1. Synthesis of functionalized isoquinolines via sequential cyclization/cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 3. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 4. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]

- 5. ijstr.org [ijstr.org]

- 6. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Structure–Activity Relationship Studies with Tetrahydroquinoline Analogs as EPAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Tetrahydroisoquinoline synthesis [organic-chemistry.org]

- 11. Suzuki Coupling [organic-chemistry.org]

The Confluence of Marine Halogenation and Alkaloid Scaffolds: A Technical Guide to the History, Synthesis, and Therapeutic Potential of Brominated N-Methyl-Isoquinoline Alkaloids

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The marine biosphere is a prolific source of structurally novel and biologically potent natural products. Among these, brominated alkaloids, particularly those isolated from marine sponges, have garnered significant attention for their diverse pharmacological activities. Concurrently, the isoquinoline scaffold, a cornerstone of terrestrial and, to a lesser extent, marine alkaloid chemistry, is a well-established pharmacophore in numerous approved therapeutics. This technical guide explores the intersection of these two domains: the history, discovery, and burgeoning potential of brominated N-methyl-isoquinoline alkaloids. While naturally occurring examples of this specific subclass remain elusive, this guide provides a comprehensive overview of the foundational science, synthetic methodologies, and predicted biological activities relevant to their design and development. We will delve into the rich history of both brominated marine alkaloids and isoquinoline alkaloids, culminating in a forward-looking exploration of the synthetic pathways and therapeutic promise of this hybrid class of molecules.

Part 1: The Legacy of Bromine in Marine Natural Products

The discovery of halogenated natural products, particularly those containing bromine, is a hallmark of marine drug discovery. Marine sponges of the order Verongiida, for instance, are renowned for producing a vast array of brominated alkaloids, which are believed to serve as a chemical defense mechanism against predation and biofouling.[1]

A Historical Perspective on Brominated Marine Alkaloids

The journey into brominated marine alkaloids began with the isolation of bromotyrosine derivatives from marine sponges. These compounds, characterized by the presence of one or more bromine atoms on a tyrosine-derived core, exhibit a wide spectrum of biological activities, including potent antimicrobial and cytotoxic effects.[1][2] Over the years, the structural diversity of these compounds has expanded to include bromopyrrole, bromoindole, and other nitrogenous scaffolds, with over 230 different brominated alkaloids identified from the genus Pseudoceratina alone.[1]

Isolation and Structure Elucidation: A Modern Workflow

The isolation of these often-labile compounds from complex marine invertebrate matrices requires a multi-step approach. Modern techniques have significantly streamlined this process.

Experimental Protocol: Generalized Isolation of Brominated Alkaloids from Marine Sponges

-

Extraction: Lyophilized sponge tissue is exhaustively extracted with a gradient of organic solvents, typically starting with a nonpolar solvent like hexane, followed by dichloromethane, and finally a polar solvent such as methanol.

-

Solvent Partitioning: The crude methanol extract is often subjected to liquid-liquid partitioning between water and a moderately polar solvent (e.g., ethyl acetate) to separate compounds based on polarity.

-

Chromatographic Separation: The organic-soluble fraction is then subjected to a series of chromatographic separations. This typically begins with vacuum liquid chromatography (VLC) or medium-pressure liquid chromatography (MPLC) on silica gel or reversed-phase C18 media.

-

High-Performance Liquid Chromatography (HPLC): Final purification of individual compounds is achieved using semi-preparative or analytical scale HPLC, often guided by bioassay results or spectroscopic analysis (e.g., UV-Vis detection).

-

Structure Elucidation: The structures of the isolated pure compounds are determined using a combination of spectroscopic techniques, including:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) provides the elemental composition. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a key diagnostic feature in the mass spectrum.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to piece together the carbon skeleton and the placement of substituents.

-

Caption: Generalized workflow for the isolation and characterization of brominated marine alkaloids.

Part 2: The Isoquinoline Scaffold: A Privileged Structure in Pharmacology

Isoquinoline alkaloids represent a vast and structurally diverse family of natural products, primarily found in higher plants but also present in some marine organisms.[3] The isoquinoline nucleus is a key structural feature in a number of clinically important drugs.

N-Methylation: A Key to Biological Activity

The biological activity of isoquinoline alkaloids is often modulated by substitution patterns on the aromatic ring and, critically, by the nature of the nitrogen atom. N-methylation, in particular, can have a profound impact on a molecule's pharmacological profile. Quaternization of the nitrogen atom to form an N-methylisoquinolinium salt can enhance water solubility, alter membrane permeability, and increase the potency of interaction with biological targets such as DNA and enzymes. The fragmentation patterns of N-methylated isoquinoline alkaloids in mass spectrometry often show a characteristic loss of the methyl group, which can be a useful diagnostic tool.[4]

A notable, albeit non-brominated, example of a naturally occurring N-methyl-isoquinoline salt is N-methyl-5,6,7-trimethoxyisoquinolinium iodide, which has been isolated from the terrestrial plant Isopyrum thalictroides. Its structure was elucidated through detailed NMR and mass spectrometry analysis.

Spectroscopic Data for N-methyl-5,6,7-trimethoxyisoquinolinium iodide:

| ¹H NMR (ppm) | Assignment | ¹³C NMR (ppm) | Assignment |

| 9.93 (s, 1H) | H-1 | 148.7 | C-5 |

| 8.62 (dd, 1H) | H-3 | 144.8 | C-7 |

| 8.51 (d, 1H) | H-4 | 141.2 | C-6 |

| 7.87 (s, 1H) | H-8 | 134.1 | C-8a |

| 4.68 (s, 3H) | +N-CH₃ | 128.3 | C-4a |

| 4.16, 4.14, 4.12 (3s, 9H) | 3 x OCH₃ | 61.8, 61.5, 57.1 | 3 x OCH₃ |

Data adapted from Košťálová et al., Chemical Papers, 1988.

Part 3: A Synthetic Approach to Brominated N-Methyl-Isoquinoline Alkaloids

The apparent scarcity of naturally occurring brominated N-methyl-isoquinoline alkaloids from marine sources presents an opportunity for synthetic chemistry to create novel molecular architectures with potentially unique biological activities. A modular synthetic approach can be envisioned, combining established methods for isoquinoline bromination and N-methylation.

Bromination of the Isoquinoline Core

The regioselective bromination of the isoquinoline ring system can be achieved under various conditions. For instance, treatment of isoquinoline with N-bromosuccinimide (NBS) in concentrated sulfuric acid can yield 5-bromoisoquinoline with high regioselectivity.[5] The choice of brominating agent and reaction conditions is crucial to control the position and degree of bromination.

Caption: Regioselective bromination of isoquinoline.

N-Methylation of Brominated Isoquinolines

The introduction of a methyl group at the nitrogen atom of a brominated isoquinoline can be accomplished using a variety of methylating agents. Methyl iodide is a classic and effective reagent for this transformation, leading to the formation of the corresponding N-methylisoquinolinium iodide salt.

Experimental Protocol: Synthesis of a Brominated N-Methyl-Isoquinolinium Salt

-

Dissolution: Dissolve the starting brominated isoquinoline in a suitable aprotic solvent, such as acetonitrile or acetone, in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Addition of Methylating Agent: Add an excess of methyl iodide to the solution. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., reflux) for several hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation of Product: The N-methylisoquinolinium iodide salt, being a salt, will often precipitate out of the reaction mixture upon cooling. The precipitate can be collected by filtration.

-

Purification: The collected solid can be washed with a cold, non-polar solvent (e.g., diethyl ether) to remove any unreacted starting materials and then recrystallized from a suitable solvent system (e.g., ethanol/ether) to yield the pure product.

-

Characterization: The structure and purity of the final product are confirmed by NMR spectroscopy (¹H and ¹³C), mass spectrometry, and melting point analysis.

Caption: Synthetic workflow for the N-methylation of a brominated isoquinoline.

Part 4: Predicted Biological Activities and Therapeutic Potential

The fusion of a brominated aromatic system, a common feature in potent marine natural products, with an N-methyl-isoquinolinium scaffold, a known pharmacophore, is predicted to yield compounds with significant biological activity.

Table 1: Predicted Biological Activities of Brominated N-Methyl-Isoquinoline Alkaloids

| Predicted Activity | Rationale |

| Cytotoxicity | The planar aromatic system of the isoquinoline ring is known to intercalate with DNA. Bromine substitution can enhance this interaction and potentially inhibit topoisomerase enzymes. N-methylation can further increase the affinity for DNA. A series of isoquinoline alkaloids and their N-oxides have demonstrated cytotoxicity against various cancer cell lines.[6] |

| Antimicrobial Activity | Many brominated marine alkaloids exhibit potent antibacterial and antifungal properties.[1] The positive charge on the quaternized nitrogen of the N-methyl-isoquinolinium moiety can facilitate interaction with and disruption of microbial cell membranes. |

| Enzyme Inhibition | The rigid, planar structure of the isoquinoline ring system makes it an ideal scaffold for designing enzyme inhibitors. Bromine atoms can form halogen bonds with amino acid residues in the active site of enzymes, leading to potent and selective inhibition. |

Part 5: Conclusion and Future Directions

While the marine environment has yet to yield a significant number of brominated N-methyl-isoquinoline alkaloids, the synthetic accessibility and predicted biological potential of this class of compounds make them a compelling target for drug discovery and development. The methodologies outlined in this guide provide a roadmap for the synthesis and characterization of novel brominated N-methyl-isoquinoline alkaloids. Future research should focus on the creation of a diverse library of these compounds with varying bromination patterns and substitutions on the isoquinoline core. High-throughput screening of these libraries against a panel of cancer cell lines, pathogenic microbes, and key enzymes will be crucial in uncovering the therapeutic potential of this largely unexplored chemical space. The confluence of marine-inspired halogenation and a privileged alkaloid scaffold holds significant promise for the development of the next generation of therapeutic agents.

References

-

Targeted Isolation of Antibiotic Brominated Alkaloids from the Marine Sponge Pseudoceratina durissima Using Virtual Screening and Molecular Networking. (2022). MDPI. [Link]

-

Presence of Bromotyrosine Alkaloids in Marine Sponges Is Independent of Metabolomic and Microbiome Architectures. (2020). PMC. [Link]

-

Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2025). PMC. [Link]

-

Cytotoxic Alkaloids from Marine Sponges. (2021). Encyclopedia MDPI. [Link]

-

Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. (2020). PMC. [Link]

-

Electronic Supporting Information for "A General Method for the Synthesis of Quinoline N-Oxides". Royal Society of Chemistry. [Link]

-

Mass Spectra of Spirobenzylisoquinoline Alkaloids. (1971). Canadian Science Publishing. [Link]

-

Targeted Isolation of Antibiotic Brominated Alkaloids from the Marine Sponge Pseudoceratina durissima Using Virtual Screening and Molecular Networking. (2022). ResearchGate. [Link]

-

Bioactive Alkaloids from Marine Sponges. DRS@nio. [Link]

-

Origins and Bioactivities of Natural Compounds Derived from Marine Ascidians and Their Symbionts. (2021). PMC. [Link]

-

C4-Substituted Isoquinolines: Synthesis and Cytotoxic Action. University of Athens. [Link]

-

Integrative Approach Based on Leaf Spray Mass Spectrometry, HPLC-DAD-MS/MS, and NMR for Comprehensive Characterization of Isoquinoline-Derived Alkaloids in Leaves of Onychopetalum amazonicum R. E. Fr. (2019). SciELO. [Link]

-

Modular Isoquinoline Synthesis Using Catalytic Enolate Arylation and in Situ Functionalization. (2013). ACS Publications. [Link]

-

Natural Products Diversity of Marine Ascidians (Tunicates; Ascidiacea) and Successful Drugs in Clinical Development. (2017). PMC. [Link]

-

Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. (2020). ResearchGate. [Link]

-

The MS/MS spectra of alkaloids 1 (A) and 14 (B) and the corresponding [M-NH 3 ] + fragment ion. ResearchGate. [Link]

-

Marine Brominated Alkaloids: Isolation, Biosynthesis, Biological Activity and Synthesis. (2017). ResearchGate. [Link]

-

Bromination of Pyrrolo[2,1-a]isoquinolines with Acetyl Bromide and Dimethyl Sulfoxide. (2023). ACS Publications. [Link]

-

Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications. (2025). International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

Alkaloids from Marine Ascidians. (2011). PMC. [Link]

-

Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. (2023). PMC. [Link]

-

Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (2025). PMC. [Link]

-

1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. (2018). TSI Journals. [Link]

-

NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (2016). ACS Publications. [Link]

-

Synthesis of some novel dibromo-2-arylquinazolinone derivatives as cytotoxic agents. SciSpace. [Link]

-

1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. ResearchGate. [Link]

-

Alkaloids from Marine Ascidians. (2011). ResearchGate. [Link]

-

Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid. ResearchGate. [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. Wiley. [Link]

-

Cytotoxicity of isoquinoline alkaloids and their N-oxides. (1993). PubMed. [Link]

-

C4-Substituted Isoquinolines: Synthesis and Cytotoxic Action. MDPI. [Link]

Sources

- 1. Targeted Isolation of Antibiotic Brominated Alkaloids from the Marine Sponge Pseudoceratina durissima Using Virtual Screening and Molecular Networking [mdpi.com]

- 2. Cytotoxic Alkaloids from Marine Sponges | Encyclopedia MDPI [encyclopedia.pub]

- 3. Making sure you're not a bot! [drs.nio.res.in]

- 4. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Cytotoxicity of isoquinoline alkaloids and their N-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility Profile of 5-Bromo-2-methyl-3,4-dihydro-1H-isoquinoline in Organic Solvents

Introduction: The Imperative of Solubility in Modern Drug Development

In the landscape of pharmaceutical research and development, the journey of a molecule from a promising hit to a viable drug candidate is fraught with challenges. Among the most critical physicochemical properties that dictate the success of this journey is solubility. Poor solubility can lead to a cascade of issues, including low bioavailability, erratic absorption, and difficulties in formulation, ultimately leading to the failure of an otherwise potent compound. This guide focuses on 5-Bromo-2-methyl-3,4-dihydro-1H-isoquinoline, a heterocyclic compound with a scaffold of interest in medicinal chemistry. Understanding its solubility profile in various organic solvents is a foundational step in its development pathway, informing everything from reaction chemistry and purification to the feasibility of formulation strategies.

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals. In the absence of extensive published solubility data for this specific molecule, this guide provides the theoretical underpinnings and, more importantly, robust, validated experimental protocols to empower researchers to generate a comprehensive and reliable solubility profile. By synthesizing established methodologies with practical, field-tested insights, this guide aims to be a definitive resource for characterizing this compound and analogous compounds.

Theoretical Framework: Understanding the Drivers of Solubility

The solubility of a solid solute in a liquid solvent is the maximum concentration of that solute that can be dissolved in the solvent at a specific temperature and pressure to form a saturated solution in thermodynamic equilibrium. The adage "like dissolves like" provides a fundamental, albeit simplified, framework for predicting solubility. This principle is rooted in the intermolecular forces between solute and solvent molecules.

For this compound, its solubility in organic solvents is governed by a balance of several factors:

-

Polarity: The isoquinoline core possesses a degree of polarity due to the nitrogen atom. The bromine substituent adds to the molecular weight and can influence electronic distribution, while the N-methyl group adds some nonpolar character. The overall polarity will determine its affinity for polar versus nonpolar solvents.

-

Hydrogen Bonding: The nitrogen atom in the isoquinoline ring can act as a hydrogen bond acceptor. Solvents that are effective hydrogen bond donors (protic solvents like alcohols) may exhibit enhanced solubility for this compound.

-

Molecular Structure and Size: The relatively rigid bicyclic structure and the presence of the bromine atom contribute to the crystal lattice energy of the solid. Overcoming this energy is a prerequisite for dissolution.

-

Temperature: The dissolution of most solid compounds is an endothermic process, meaning solubility tends to increase with temperature.[1] However, this relationship must be determined empirically.

A systematic approach to determining the solubility profile, therefore, involves testing a range of solvents that span the polarity spectrum, from nonpolar (e.g., hexane, toluene) to polar aprotic (e.g., ethyl acetate, acetone) and polar protic (e.g., methanol, ethanol).

Experimental Determination of Equilibrium Solubility: The Shake-Flask Method

To obtain thermodynamically meaningful solubility data, the equilibrium or thermodynamic solubility must be determined. This is the concentration of the solute in a saturated solution when it is in equilibrium with the solid phase.[2] The "shake-flask" method is the gold-standard and most widely accepted technique for measuring equilibrium solubility, recommended by regulatory bodies and international scientific organizations.[2][3]

Causality Behind the Shake-Flask Method

The core principle of this method is to ensure that the system reaches a true thermodynamic equilibrium. This is achieved by agitating an excess of the solid compound in the solvent for a sufficiently long period, such that the rate of dissolution equals the rate of precipitation.[4] Sampling the supernatant after this period provides the equilibrium solubility. The key to a reliable measurement is the confirmation that equilibrium has indeed been reached and that the solid phase has not undergone any changes (e.g., polymorphic transformation) during the experiment.[1]

Detailed Experimental Protocol: Shake-Flask Method

1. Materials and Equipment:

-

This compound (solid, high purity)

-

A range of organic solvents (analytical grade or higher)

-

Glass vials with screw caps (e.g., 4 mL or 8 mL)

-

Analytical balance

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringes and solvent-compatible syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a mass spectrometer (MS) detector

-

Volumetric flasks and pipettes

2. Step-by-Step Procedure:

-

Preparation: Add an excess amount of solid this compound to several vials for each solvent to be tested. "Excess" means that a visible amount of undissolved solid remains at the end of the experiment. This is crucial for ensuring a saturated solution.

-

Solvent Addition: Accurately add a known volume of the selected organic solvent to each vial.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 300 RPM).[4] The agitation should be vigorous enough to keep the solid suspended but not so vigorous as to cause splashing.[3] Allow the vials to shake for a predetermined time, typically 24 to 72 hours, to ensure equilibrium is reached.[4] A preliminary experiment can be conducted by taking samples at various time points (e.g., 12, 24, 48, and 72 hours) to determine the time required to reach a plateau in concentration.[3]

-

Phase Separation: After the equilibration period, remove the vials from the shaker and allow them to stand at the same constant temperature to let the excess solid settle. To separate the saturated solution from the undissolved solid, two methods can be used:

-

Centrifugation: Centrifuge the vials at a high speed to pellet the solid material.

-

Filtration: Carefully draw the supernatant into a syringe and pass it through a syringe filter into a clean collection vial. It is important to pre-condition the filter by passing a small amount of the solution through it first and discarding the filtrate to saturate any potential binding sites on the filter membrane.

-

-

Quantification:

-

Dilution: Immediately after separation, dilute a known volume of the clear supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Analysis: Analyze the diluted samples using a validated HPLC method. A reversed-phase C18 column is often suitable for isoquinoline derivatives.[5][6][7][8][9] The mobile phase could consist of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol.[6][8] Quantification is achieved by comparing the peak area of the analyte to a calibration curve prepared from standard solutions of known concentrations.

-

3. Method Validation and Solid-State Characterization:

-

Confirmation of Equilibrium: As mentioned, analyzing samples at multiple time points until the concentration remains constant is the most reliable way to confirm that equilibrium has been achieved.

-

Solid Phase Analysis: After the experiment, the remaining solid should be collected, dried, and analyzed using techniques like X-Ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC) to confirm that no polymorphic or solvate form changes have occurred during the experiment.[1] This is a critical step for ensuring the measured solubility corresponds to the intended solid form.

Visualizing the Shake-Flask Workflow

Caption: Workflow for the Shake-Flask Equilibrium Solubility Determination.

Data Presentation and Interpretation

The results of the solubility study should be presented in a clear and organized manner to facilitate comparison and interpretation. A tabular format is highly recommended.

Table 1: Solubility of this compound in Various Organic Solvents at 25°C

| Solvent | Solvent Polarity Index | Solubility (mg/mL) | Solubility (mol/L) |

| Hexane | 0.1 | Data to be determined | Data to be determined |

| Toluene | 2.4 | Data to be determined | Data to be determined |

| Diethyl Ether | 2.8 | Data to be determined | Data to be determined |

| Ethyl Acetate | 4.4 | Data to be determined | Data to be determined |

| Acetone | 5.1 | Data to be determined | Data to be determined |

| Ethanol | 5.2 | Data to be determined | Data to be determined |

| Methanol | 6.6 | Data to be determined | Data to be determined |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Data to be determined | Data to be determined |

Note: The molecular weight of this compound (C10H12BrN) is approximately 226.11 g/mol . This value should be precisely calculated and used for conversions.

Conclusion: A Pathway to Comprehensive Characterization

While direct, pre-existing solubility data for this compound may be sparse, this guide provides a comprehensive framework for its empirical determination. By adhering to the principles of thermodynamic equilibrium and employing the gold-standard shake-flask method, researchers can generate high-quality, reliable data. This information is not merely a set of numbers but a critical dataset that informs subsequent stages of drug development, from process chemistry and purification to formulation and preclinical evaluation. A thorough understanding of solubility, grounded in robust experimental practice, is indispensable for unlocking the full therapeutic potential of this and other novel chemical entities.

References

-

CD Formulation. (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves. Retrieved from [Link]

-

protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

- Mavrantzas, M., et al. (2022). In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data. Crystal Growth & Design, 22(10), 5875-5888.

-

World Health Organization. (2018). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

-

Quora. (2017, April 27). How do you perform the shake flask method to determine solubility?. Retrieved from [Link]

- Cho, Y.S., et al. (2018). Method Validation for Equilibrium Solubility and Determination of Temperature Effect on the Ionization Constant and Intrinsic Solubility of Drugs. Journal of Analytical & Pharmaceutical Research, 7(1).

-

Academia.edu. (n.d.). Determination of isoquinoline alkaloids from Peumus boldus by high-performance liquid chromatography. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). 5-BROMO-2-METHYLQUINOLINE Properties. CompTox Chemicals Dashboard. Retrieved from [Link]

-

ResearchGate. (2004, August). Improved RP-HPLC Method for Analysis of Isoquinoline Alkaloids in Extracts of Chelidonium majus. Retrieved from [Link]

-

Korean Chemical Society. (2011). HPLC Separation of Isoquinoline Alkaloids for Quality Control of Corydalis species. Retrieved from [Link]

-

Turkish Journal of Pharmaceutical Sciences. (n.d.). DEVELOPMENT AND VALIDATION OF A RP-HPLC METHOD FOR DETERMINATION OF SOLUBILITY OF FUROSEMIDE. Retrieved from [Link]

-

International Union of Pure and Applied Chemistry (IUPAC). (n.d.). Solubility Data Series. Retrieved from [Link]

-

Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromo-1,2,3,4-tetrahydroisoquinolin-1-one. Retrieved from [Link]

-

ResearchGate. (2011, October). HPLC Separation of Isoquinoline Alkaloids for Quality Control of Corydalis species. Retrieved from [Link]

-

National Institutes of Health. (2019, January 23). Chemical data evaluation: general considerations and approaches for IUPAC projects and the chemistry community (IUPAC Technical Report). Retrieved from [Link]

-

AIP Publishing. (2010, June 1). The IUPAC-NIST Solubility Data Series: A Guide to Preparation and Use of Compilations and Evaluations. Retrieved from [Link]

-

New Jersey Institute of Technology. (2010). The IUPAC-NIST solubility data series: A guide to preparation and use of compilations and evaluations (IUPAC technical report). Retrieved from [Link]

-

ACS Publications. (2019, February 14). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Retrieved from [Link]

-

Wikipedia. (n.d.). Isoquinoline. Retrieved from [Link]

Sources

- 1. In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scitechnol.com [scitechnol.com]

- 3. who.int [who.int]

- 4. quora.com [quora.com]

- 5. benchchem.com [benchchem.com]

- 6. (PDF) Determination of isoquinoline alkaloids from Peumus boldus by high-performance liquid chromatography [academia.edu]

- 7. researchgate.net [researchgate.net]

- 8. bkcs.kchem.org [bkcs.kchem.org]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Chemoselective Reduction of 5-Bromoisoquinoline to Dihydro Derivatives

This Application Note is designed to guide researchers through the chemoselective reduction of 5-bromoisoquinoline. It addresses the dual challenge of stopping the reduction at the dihydro stage (avoiding full saturation to tetrahydroisoquinoline) and preserving the aryl bromide (avoiding hydrodehalogenation).

Part 1: Executive Summary & Mechanistic Principles

The Challenge: Reducing 5-bromoisoquinoline presents two specific synthetic hurdles:

-

Regio- and Chemoselectivity (The "Dihydro" Trap): Unsubstituted 1,2-dihydroisoquinolines are inherently unstable enamines that rapidly oxidize back to the aromatic isoquinoline or disproportionate. To isolate a stable "dihydro" derivative, the nitrogen must be trapped with an electron-withdrawing group (EWG) in situ.

-

Halogen Retention: The C5-Bromine bond is susceptible to oxidative insertion by transition metals (Pd, Ni) or hydrogenolysis under standard catalytic hydrogenation conditions (H₂/Pd-C), leading to the loss of the halogen handle.

The Solution:

The most robust method for generating stable dihydro derivatives is the Acyl-Activation/Hydride Transfer strategy. By activating the isoquinoline nitrogen with a chloroformate or acid chloride, the ring becomes susceptible to nucleophilic attack by mild hydride sources (NaBH₄) at the C1 position. This yields stable

Part 2: Reagent Selection Matrix

Use this decision matrix to select the appropriate protocol based on your target moiety and available equipment.

| Target Derivative | Primary Reagents | Chemoselectivity (Br Retention) | Stability of Product | Protocol Ref |

| Alkyl Chloroformate + NaBH₄ | High (Hydride does not touch Ar-Br) | High (Stable at RT) | Protocol A | |

| Reissert Compound (1-Cyano) | Acid Chloride + KCN/TMSCN | High | High (Crystalline solid) | Protocol B |

| 1,2,3,4-Tetrahydro (THIQ) | NaBH₃CN + Acetic Acid | High (Avoids metal catalysts) | High (Stable amine) | See Note 1 |

| Unsubstituted 1,2-dihydro | LiAlH₄ or H₂/Catalyst | Low (High risk of debromination) | Very Low (Oxidizes rapidly) | Not Recommended |

Note 1: If your goal is the fully reduced 1,2,3,4-tetrahydroisoquinoline (THIQ) while keeping the bromine, use NaBH₃CN in glacial acetic acid. Avoid H₂/Pd-C as it will strip the bromine.

Part 3: Mechanistic Pathway & Visualization

The following diagram illustrates the activation of the pyridine ring and the regioselective hydride attack that preserves the benzenoid ring and the bromine substituent.

Figure 1: Reaction pathway for the synthesis of N-protected 1,2-dihydroisoquinolines via acyliminium activation.

Part 4: Detailed Experimental Protocols

Protocol A: Synthesis of -Cbz-5-Bromo-1,2-dihydroisoquinoline

The "Gold Standard" for generating a stable, isolable dihydro derivative.

Rationale: Benzyl chloroformate (Cbz-Cl) activates the nitrogen, making the C1 position highly electrophilic. Sodium borohydride (NaBH₄) is a mild nucleophile that selectively reduces the C=N bond without affecting the aromatic bromine or the benzenoid ring.

Materials:

-

5-Bromoisoquinoline (1.0 equiv)

-

Benzyl chloroformate (Cbz-Cl) (1.1 equiv)

-

Sodium Borohydride (NaBH₄) (1.5 equiv)

-

Solvent: Dry Tetrahydrofuran (THF) and Methanol (MeOH)

-

Workup: Saturated NaHCO₃, Ethyl Acetate, Brine.

Step-by-Step Methodology:

-

Activation (Acyliminium Formation):

-

Dissolve 5-bromoisoquinoline (e.g., 1.0 g, 4.8 mmol) in anhydrous THF (15 mL) under an inert atmosphere (N₂ or Ar).

-

Cool the solution to -20°C using a cryocooler or acetone/dry ice bath. Critical: Low temperature prevents polymerization of the activated intermediate.

-

Add Benzyl chloroformate (0.75 mL, 5.3 mmol) dropwise over 10 minutes.

-

Stir at -20°C for 30 minutes. A white precipitate (the acyliminium salt) may form; this is normal.

-

-

Reduction:

-

Prepare a solution of NaBH₄ (272 mg, 7.2 mmol) in dry MeOH (5 mL). Note: Prepare fresh to avoid decomposition.

-

Add the NaBH₄ solution dropwise to the reaction mixture at -20°C.

-

Allow the mixture to warm slowly to 0°C over 1 hour. The suspension should clear as the reduction proceeds.

-

-

Quench & Isolation:

-

Quench the reaction by adding saturated aqueous NaHCO₃ (10 mL) slowly.

-

Evaporate the bulk of the THF/MeOH under reduced pressure (Rotavap).

-

Extract the aqueous residue with Ethyl Acetate (3 x 20 mL).

-

Wash combined organics with Brine, dry over anhydrous Na₂SO₄, and filter.[1]

-

Concentrate to yield the crude carbamate.

-

-

Purification:

-

Purify via Flash Column Chromatography (Silica Gel).

-

Eluent: Hexanes/Ethyl Acetate (Gradient 9:1 to 4:1).

-

Product: The 1,2-dihydro derivative usually elutes as a viscous oil or low-melting solid.

-

QC Check (NMR):

-

¹H NMR (CDCl₃): Look for the disappearance of the C1 aromatic proton (singlet at ~9.2 ppm) and the appearance of a broad singlet or doublet at ~6.9–7.1 ppm (C1-H of dihydro). The C3/C4 protons will appear as coupled doublets/multiplets in the 5.0–6.0 ppm enamine region.

Protocol B: Reissert Compound Synthesis (1-Cyano-2-Benzoyl-1,2-dihydro-5-bromoisoquinoline)

Best for subsequent functionalization at the C1 position.

Rationale: The Reissert reaction inserts a cyano group at C1 and an acyl group at N2. This "dihydro" derivative is exceptionally stable and allows for further alkylation at C1 followed by hydrolysis to form 1-substituted isoquinolines.

Materials:

-

5-Bromoisoquinoline (1.0 equiv)

-

Benzoyl Chloride (1.2 equiv)

-

Trimethylsilyl cyanide (TMSCN) (1.5 equiv) OR KCN (aq) in biphasic system.

-

Catalyst: Aluminum Chloride (AlCl₃) (10 mol%) - Optional but promotes rate.

-

Solvent: Dichloromethane (DCM).

Step-by-Step Methodology:

-

Setup:

-

Dissolve 5-bromoisoquinoline (1.0 equiv) in anhydrous DCM (0.2 M concentration).

-

Add TMSCN (1.5 equiv) via syringe.

-

-

Acylation:

-

Cool to 0°C .

-

Add Benzoyl Chloride (1.2 equiv) dropwise.[2]

-

Observation: The solution often turns yellow/orange.

-

-

Reaction:

-

Stir at Room Temperature (25°C) for 4–12 hours. Monitor by TLC (the product is significantly less polar than the starting material).

-

-

Workup:

-

Wash with saturated NaHCO₃, then water, then brine.

-

Dry over MgSO₄ and concentrate.

-

-

Purification:

-

Recrystallization from Ethanol is often sufficient for Reissert compounds. If not, flash chromatography (Hexanes/EtOAc).

-

Part 5: Troubleshooting & Critical Controls

| Issue | Probable Cause | Corrective Action |

| Loss of Bromine (Dehalogenation) | Used H₂/Pd or harsh metal reductant. | STOP. Switch to NaBH₄/Chloroformate (Protocol A). Hydrides do not displace aryl bromides under these conditions. |

| Product Re-aromatization | Product exposed to air/acid for too long; N-protecting group labile. | Store N-carbamate derivatives under N₂ in the freezer. Ensure workup is basic/neutral. |

| Low Yield | Incomplete activation before hydride addition. | Ensure the reaction is kept at -20°C for at least 30 mins after adding chloroformate before adding NaBH₄. |

| Over-reduction to Tetrahydro | Used NaBH₃CN in acid or excess reducing agent with heating. | Use exactly NaBH₄ in MeOH at <0°C. This reagent combination is specific for the iminium bond (C=N) and stops at the enamine (dihydro) stage if N is protected. |

References

-

Fundamental Chemistry of Isoquinolines

-

Protocol for Chloroformate/Borohydride Reduction

- Title: "Sodium Borohydride Reduction of N-Acylisoquinolinium Salts."

- Source:Common Organic Chemistry - Sodium Borohydride Protocols.

-

URL:[Link]

-

Reissert Compound Synthesis

- Title: "The Reissert Reaction: A Review."

- Source:Chemical Reviews.

-

URL:[Link]

-

Chemoselectivity of Borohydrides

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ijstr.org [ijstr.org]

- 3. shahucollegelatur.org.in [shahucollegelatur.org.in]

- 4. kthmcollege.ac.in [kthmcollege.ac.in]

- 5. researchgate.net [researchgate.net]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. youtube.com [youtube.com]

- 8. Sodium Borohydride [commonorganicchemistry.com]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-methyl-3,4-dihydro-1H-isoquinoline

A Senior Application Scientist's Guide to Robust C-N Cross-Coupling

This guide provides a detailed protocol and expert insights for the successful Buchwald-Hartwig amination of 5-Bromo-2-methyl-3,4-dihydro-1H-isoquinoline. Tailored for researchers in synthetic and medicinal chemistry, this document moves beyond a simple recipe, offering a deep dive into the mechanistic rationale behind experimental choices, troubleshooting common issues, and ensuring reaction success.

The Buchwald-Hartwig amination stands as a pillar of modern organic synthesis, enabling the formation of carbon-nitrogen bonds with remarkable efficiency and scope.[1][2] Its development has revolutionized the synthesis of aryl amines, which are ubiquitous motifs in pharmaceuticals, agrochemicals, and materials science. For a substrate like this compound, this reaction opens a direct path to a diverse library of 5-amino-tetrahydroisoquinoline derivatives, which are valuable scaffolds in drug discovery.

However, the reaction's success is highly dependent on the careful orchestration of several components: the palladium source, the ancillary ligand, the base, and the solvent. This note will dissect the role of each, providing a robust, optimized protocol for this specific transformation.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds via a palladium-catalyzed cycle.[1][3][4] Understanding this mechanism is paramount for rational troubleshooting and optimization. The cycle is generally accepted to involve three key stages: oxidative addition, amine coordination and deprotonation, and reductive elimination.

-

Oxidative Addition : A low-valent Palladium(0) complex, generated in situ, reacts with the aryl bromide (our substrate). This is often the rate-determining step. The palladium inserts into the carbon-bromine bond, forming a Pd(II) intermediate.[5]

-

Amine Coordination & Deprotonation : The amine nucleophile coordinates to the Pd(II) center. A strong base then deprotonates the coordinated amine to form a palladium amido complex.

-

Reductive Elimination : This final step involves the formation of the new C-N bond and the release of the aminated product. The palladium catalyst is regenerated to its Pd(0) state, allowing the cycle to continue.

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Optimizing Reaction Parameters: A Rationale-Driven Approach

The choice of reagents is critical. For a potentially challenging substrate like a heteroaromatic bromide, a well-chosen catalyst system is essential. The following table summarizes a recommended starting point based on established principles for similar substrates.[6][7]

| Parameter | Recommended Reagent/Condition | Rationale |

| Palladium Source | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | A stable Pd(0) source that requires in situ activation with the ligand.[8] Pre-catalysts like XPhos Pd G3/G4 are excellent, more reliable alternatives that form the active L-Pd(0) species cleanly upon exposure to the base.[9] |

| Ligand | XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) | A bulky, electron-rich biaryl monophosphine ligand.[8] This class of ligand accelerates oxidative addition and reductive elimination while preventing catalyst decomposition (formation of palladium black).[10][11] RuPhos is another excellent choice. |

| Base | Sodium tert-butoxide (NaOtBu) | A strong, non-nucleophilic base required to deprotonate the amine-palladium complex.[3] It has limited solubility, so vigorous stirring is crucial. Lithium bis(trimethylsilyl)amide (LHMDS) is a soluble alternative. |

| Solvent | Toluene or 1,4-Dioxane | Anhydrous, degassed, non-polar aprotic solvents are standard.[10][12] They have sufficiently high boiling points for the required reaction temperatures and are poor ligands for palladium, preventing catalyst inhibition. |

| Temperature | 90–110 °C | Thermal energy is required to overcome the activation barriers of the catalytic cycle, particularly for the oxidative addition of aryl bromides.[3] |

| Atmosphere | Inert (Nitrogen or Argon) | The Pd(0) catalyst and the phosphine ligand are sensitive to oxidation by atmospheric oxygen, which leads to catalyst deactivation.[11] A rigorously inert atmosphere is non-negotiable. |

| Concentration | 0.1–0.2 M (relative to aryl bromide) | A standard concentration range that balances reaction kinetics with solubility. |

Detailed Experimental Protocol

This protocol details the amination of this compound with a generic primary or secondary amine.

Reagents & Equipment:

-

This compound (1.0 equiv)

-

Amine (1.2–1.5 equiv)

-

Pd₂(dba)₃ (1.5–2.5 mol%)

-

XPhos (3.0–5.0 mol%)

-

Sodium tert-butoxide (1.4–2.0 equiv)

-

Anhydrous Toluene

-

Oven-dried Schlenk flask or reaction vial with a magnetic stir bar

-

Schlenk line or glovebox for inert atmosphere operations

-

Standard glassware for work-up and purification

-

TLC plates, LC-MS, and NMR for reaction monitoring and characterization

Caption: A typical experimental workflow for the Buchwald-Hartwig amination.

Step-by-Step Procedure:

-

Reaction Setup (Inert Atmosphere) : To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), sodium tert-butoxide (1.4 equiv), Pd₂(dba)₃ (0.015 equiv), and XPhos (0.03 equiv).[7] The base is a fine powder and can be sticky; ensure accurate weighing and transfer.

-

Establish Inert Atmosphere : Seal the flask with a rubber septum. Connect the flask to a Schlenk line and perform at least three evacuate-backfill cycles with high-purity nitrogen or argon to remove all oxygen.[11]

-

Solvent and Reagent Addition : Under a positive pressure of inert gas, add anhydrous toluene via syringe to achieve a concentration of 0.1 M relative to the aryl bromide. Subsequently, add the amine (1.2 equiv) via syringe. If the amine is a solid, it can be added in step 1.

-

Reaction Execution : Place the sealed flask in a preheated oil bath at 100 °C. Stir the mixture vigorously to ensure proper mixing, as the base is not fully soluble.

-

Monitoring : Monitor the reaction's progress periodically. Withdraw a small aliquot via syringe, quench it with water, extract with ethyl acetate, and analyze by TLC or LC-MS. The reaction is typically complete within 12-24 hours when the starting aryl bromide spot is no longer visible.

-

Work-up : Once complete, cool the reaction mixture to room temperature. Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride or water.

-

Extraction : Transfer the mixture to a separatory funnel. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer two more times with ethyl acetate.[7]

-

Drying and Concentration : Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure.

-

Purification : Purify the crude residue by flash column chromatography on silica gel to yield the desired aminated product.

Troubleshooting Common Issues

Even with a robust protocol, challenges can arise. Below are common problems and their solutions.

| Problem | Possible Cause(s) | Recommended Solution(s) |

| Low or No Conversion | 1. Inactive Catalyst: Oxygen contamination deactivating the Pd(0)/ligand complex.[11]2. Poor Reagent Quality: Wet solvent/amine; impure solids.3. Insufficient Temperature. | 1. Improve inert atmosphere technique (e.g., more evacuate/refill cycles).[11] Use a pre-catalyst for more reliable activation.2. Ensure all reagents are pure and solvents are anhydrous.3. Increase temperature to 110 °C. Screen an alternative ligand like RuPhos. |

| Formation of Black Precipitate | Catalyst Decomposition: The ligand has failed to stabilize the Pd(0) species, leading to aggregation into inactive palladium black.[10] This can be caused by high temperatures or insufficient ligand. | 1. Lower the reaction temperature to 80-90 °C and increase the reaction time.[10]2. Ensure the correct Pd:Ligand ratio is used (typically 1:2 for this system). |

| Hydrodehalogenation (Ar-H formation) | A known side reaction where the aryl halide is reduced. Can be promoted by moisture or if the reductive elimination step is slow. | 1. Ensure rigorously anhydrous conditions.2. Screen a different ligand/base combination that may favor the desired C-N coupling pathway. |

| Reaction Stalls | Catalyst Poisoning: The nitrogen on the isoquinoline ring or a functional group on the amine coupling partner may coordinate too strongly to the palladium center, inhibiting catalysis.[10] | 1. Increase catalyst and ligand loading.2. Switch to a more sterically hindered ligand (e.g., BrettPhos) which can sometimes mitigate substrate inhibition. |

Safety Precautions

-

Palladium Catalysts : Finely divided palladium and its precursors can be pyrophoric, especially after the reaction when mixed with filter aids like Celite.[13] Do not allow the filtered residue to dry in the air. Quench it carefully with a small amount of dilute acid or an oxidizing agent like bleach.

-

Phosphine Ligands : Many phosphine ligands are air-sensitive and can be irritants. Handle them under an inert atmosphere and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[11][14]

-

Sodium tert-butoxide : A strong, corrosive, and hygroscopic base. Avoid contact with skin and eyes. Handle quickly in the air to minimize moisture absorption.

-

Solvents : Toluene and dioxane are flammable and have associated toxicities. Handle them in a well-ventilated fume hood.

-

General : Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when performing this reaction.[15]

References

-

Buchwald–Hartwig amination - Wikipedia . Wikipedia. [Link]

-

Buchwald-Hartwig Amination - Chemistry LibreTexts . Chemistry LibreTexts. [Link]

-

Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS Catalysis . ACS Publications. [Link]

-

Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal . Organic Chemistry Portal. [Link]

-

Buchwald-Hartwig Coupling - Organic Synthesis . Organic-synthesis.org. [Link]

-

Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit . Reddit. [Link]

-

Buchwald-Hartwig coupling troubleshooting - Chemistry Stack Exchange . Chemistry Stack Exchange. [Link]

-

Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress . Wordpress. [Link]

-

Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC . National Center for Biotechnology Information. [Link]

-

Palladium-Mediated Intramolecular Buchwald-Hartwig α-Arylation of β-Amino Esters: Synthesis of Functionalized Tetrahydroisoquinolines - ResearchGate . ResearchGate. [Link]

-

Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates - Organic Syntheses Procedure . Organic Syntheses. [Link]

-

Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow - ChemRxiv . ChemRxiv. [Link]

-

Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User's Guide - PMC . National Center for Biotechnology Information. [Link]

Sources

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User’s Guide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 13. honrel.com [honrel.com]

- 14. fishersci.fr [fishersci.fr]

- 15. chemicalbook.com [chemicalbook.com]

Application Note: Preparation of Hydrochloride Salts of 5-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11]

This Application Note details the protocol for the synthesis and hydrochloride salt formation of 5-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline .

Nomenclature Clarification: While the user request refers to 3,4-dihydro-1H-isoquinoline, the presence of the 2-methyl substituent and the context of stable salt formation confirms the target is the 1,2,3,4-tetrahydroisoquinoline (THIQ) derivative. The "dihydro" nomenclature is frequently used in CAS indexes to denote the saturation of the C3-C4 bond relative to the fully aromatic isoquinoline, but "tetrahydro" is the precise descriptor for the secondary/tertiary amine core.

Significance: The 5-bromo-tetrahydroisoquinoline scaffold is a "privileged structure" in medicinal chemistry. The bromine at the C5 position serves as a critical handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to access dopamine receptor antagonists (D1/D3), sigma receptor ligands, and various CNS-active agents. The hydrochloride salt is the preferred form for stability, solubility, and handling during downstream GMP manufacturing.

Strategic Synthesis Pathway

The preparation is divided into two distinct modules to ensure high purity:

-

N-Methylation (Reductive Amination): Conversion of the commercially available or synthesized 5-bromo-1,2,3,4-tetrahydroisoquinoline free base to its N-methyl derivative.

-

Salt Formation & Crystallization: Controlled precipitation of the hydrochloride salt to reject impurities.

Reaction Scheme (Graphviz)

Figure 1: Synthetic pathway from the nor-methyl precursor to the final hydrochloride salt.

Detailed Protocols

Module A: Synthesis of Free Base (N-Methylation)

Objective: To install the N-methyl group via Eschweiler-Clarke reductive amination. This method is preferred over direct alkylation (MeI) to avoid quaternary ammonium salt by-products.

Reagents & Materials:

-

Precursor: 5-Bromo-1,2,3,4-tetrahydroisoquinoline (1.0 eq)

-

Reagent: Formaldehyde (37% aq. solution, 2.5 eq)

-

Reductant/Solvent: Formic Acid (98%, 5.0 eq)

-

Workup: NaOH (2M), Dichloromethane (DCM), Brine.

Step-by-Step Protocol:

-

Charging: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 5-Bromo-1,2,3,4-tetrahydroisoquinoline (e.g., 10.0 g, 47.1 mmol) in Formic Acid (11.0 g, ~9 mL).

-

Note: The reaction is exothermic; add acid slowly if working on >50g scale.

-

-

Addition: Add Formaldehyde solution (37%, 9.6 g, ~8.8 mL) dropwise at room temperature.

-

Reflux: Heat the mixture to 90–95°C (gentle reflux) for 4–6 hours.

-

Monitoring: Monitor CO₂ evolution (bubbling). Reaction is complete when bubbling ceases and TLC/LC-MS shows consumption of starting material.

-

-

Quenching: Cool the reaction mixture to 0°C in an ice bath.

-

Basification: Slowly add 2M NaOH (aq) until pH > 12.

-

Critical Control Point: Maintain temperature < 20°C to prevent decomposition or side reactions. The free base will separate as an oil.

-

-

Extraction: Extract the aqueous layer with DCM (3 x 50 mL). Combine organic layers.

-

Drying: Wash combined organics with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude 5-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline as a pale yellow oil.

-

Yield Expectation: 90–95%.

-

Module B: Preparation of Hydrochloride Salt

Objective: To convert the oily free base into a stable, crystalline hydrochloride salt.

Reagents:

-

Substrate: Crude Free Base from Module A.

-

Solvent: Ethyl Acetate (EtOAc) or Isopropyl Alcohol (IPA).

-

Acid Source: 4M HCl in Dioxane (preferred for stoichiometry control) or HCl gas.

Step-by-Step Protocol:

-

Dissolution: Dissolve the crude free base oil (10.0 g) in dry Ethyl Acetate (50 mL).

-

Why EtOAc? It is a non-polar aprotic solvent in which the free base is soluble, but the HCl salt is generally insoluble, driving precipitation.

-

-

Filtration (Polishing): If the solution is hazy, filter through a 0.45 µm PTFE syringe filter to remove inorganic salts carried over from the workup.

-

Acid Addition: Cool the solution to 0–5°C. Add 4M HCl in Dioxane (1.1 eq, approx. 12 mL) dropwise over 20 minutes.

-

Observation: A white to off-white precipitate should form immediately.

-

Alternative: If HCl in Dioxane is unavailable, bubble dry HCl gas through the solution for 5–10 minutes.

-

-

Aging: Stir the slurry at 0°C for 1 hour to ensure complete salt formation and crystal growth.

-

Isolation: Filter the solid using a Buchner funnel under vacuum / inert gas (N₂).

-

Washing: Wash the filter cake with cold EtOAc (2 x 10 mL) followed by diethyl ether (2 x 10 mL) to remove residual acidity and organic impurities.

-

Drying: Dry the solid in a vacuum oven at 40–45°C for 12 hours.

Process Workflow & Control Strategy

The following diagram illustrates the operational workflow, highlighting Critical Quality Attributes (CQAs) at each stage.

Figure 2: Operational workflow for the isolation of the hydrochloride salt.

Quality Control & Characterization

Data Summary Table: Expected Specifications

| Test Parameter | Method | Acceptance Criteria |

| Appearance | Visual | White to off-white crystalline solid |

| Identification | ¹H-NMR (DMSO-d₆) | Conforms to structure; N-CH₃ singlet ~2.9 ppm |

| Purity | HPLC (UV 254 nm) | > 98.0% (Area %) |

| Chloride Content | Argentometric Titration | 13.3% ± 0.5% (Theoretical: 13.5%) |

| Melting Point | DSC / Capillary | 235–240°C (Decomposition) Typical for this class |

| Residual Solvent | GC-HS | EtOAc < 5000 ppm; Dioxane < 380 ppm |

Analytical Insights:

-

¹H-NMR Shift: Upon salt formation, the N-methyl signal and the protons adjacent to the nitrogen (C1 and C3) will shift downfield significantly compared to the free base due to the positive charge on the nitrogen.

-

Hygroscopicity: Hydrochloride salts of tetrahydroisoquinolines can be hygroscopic. Handling in a humidity-controlled environment (<40% RH) is recommended.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Oiling Out | Solvent too polar or temp too high. | Use a less polar solvent mix (e.g., add Et₂O to the EtOAc). Cool slowly. Seed with authentic crystal if available. |

| Yellow Coloration | Oxidation of free base before salt formation. | Ensure the free base is stored under N₂. Perform a carbon treatment (charcoal) during the dissolution step. |

| Low Yield | High solubility of salt in mother liquor. | Cool to -10°C. Add an antisolvent like Hexane or Diethyl Ether to force precipitation. |

References

-

Synthesis of Tetrahydroisoquinolines: Yokoyama, A., et al. "Superacid-Catalyzed Pictet-Spengler Reaction."[1] Journal of Organic Chemistry, 1999, 64(2), 611–617.[1] Link

-

Reductive Amination Protocols: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849–3862. Link

-

Salt Formation in Drug Development: Stahl, P. H., & Wermuth, C. G. (Eds.).[2][3][1][4] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH, 2002. Link

-

Isoquinoline Chemistry: "Synthesis of 5-Bromo-1,2,3,4-tetrahydroisoquinoline derivatives." Organic Chemistry Portal. Link

Sources

Functionalization of the C5 position in 2-methyl-3,4-dihydro-1H-isoquinolines

Application Note: Strategic Functionalization of the C5 Position in 2-Methyl-3,4-dihydro-1H-isoquinoline Scaffolds

Part 1: Executive Summary & Strategic Analysis

The 2-methyl-1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous alkaloids and pharmaceutical agents (e.g., Nomifensine, Tesofensine). While functionalization at C1 (benzylic) and C6/C7 (electronically activated) is well-documented, the C5 position represents a "distal" and sterically challenging target.

The Challenge:

-